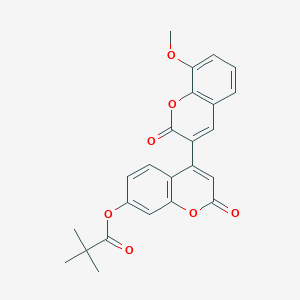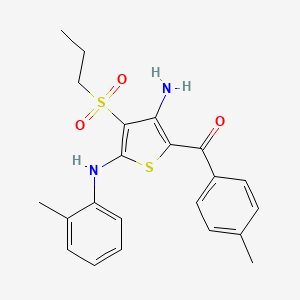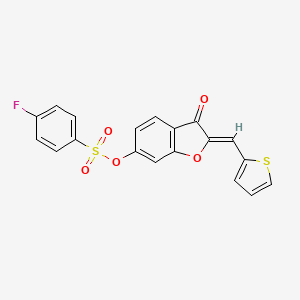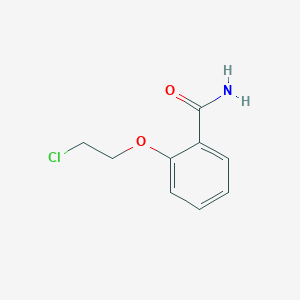
N-(4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzenesulfonamide” is a complex organic compound. It contains a 1,2,3,4-tetrahydroisoquinoline core, which is a structural motif found in various natural products and therapeutic lead compounds . This compound also features a thiazol-2-yl group and a benzenesulfonamide moiety .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a 1,2,3,4-tetrahydroisoquinoline core, a thiazol-2-yl group, and a benzenesulfonamide moiety . The 1,2,3,4-tetrahydroisoquinoline core is a key fragment of a diverse range of alkaloids and bioactive molecules .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been studied for its potential antimicrobial activity. It has shown promising results against both bacterial (Gram positive and Gram negative) and fungal species . This makes it a potential candidate for the development of new antimicrobial drugs .
Anticancer Activity
The compound has also been evaluated for its anticancer activity. In particular, it has shown promising results against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that it could be used in the development of new anticancer therapies .
Antiproliferative Agents
The compound has been studied as a potential antiproliferative agent. This means it could potentially be used to inhibit the growth of cells, particularly cancerous cells .
Antioxidant Activity
Thiazole derivatives, which include the compound , have been studied for their antioxidant activity . This suggests that the compound could potentially be used in the treatment of diseases caused by oxidative stress .
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been studied for their analgesic (pain-relieving) and anti-inflammatory activities . This suggests that the compound could potentially be used in the treatment of pain and inflammation .
Neuroprotective Activity
Thiazole derivatives have been studied for their neuroprotective activities . This suggests that the compound could potentially be used in the treatment of neurodegenerative diseases .
Direcciones Futuras
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the biological activities of compounds with a 1,2,3,4-tetrahydroisoquinoline core, this compound could potentially be used in the development of new therapeutic agents .
Propiedades
IUPAC Name |
N-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-14-18(19(24)23-12-11-15-7-5-6-8-16(15)13-23)27-20(21-14)22-28(25,26)17-9-3-2-4-10-17/h2-10H,11-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOBVHVMCCDPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2659206.png)

![3-isopentyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2659208.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,2-dimethylcyclopropyl)methanone](/img/structure/B2659210.png)
![3-Bromo-7h-pyrrolo[2,3-c]pyridazine](/img/structure/B2659212.png)
![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline](/img/structure/B2659213.png)


![2-chloro-N-{1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2659219.png)


![Ethyl 2-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2659224.png)
![N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2659226.png)